1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine
Brand Name: Vulcanchem
CAS No.: 1094525-50-4
VCID: VC3041381
InChI: InChI=1S/C9H8Cl2F3N/c10-6-2-1-5(3-7(6)11)8(15)4-9(12,13)14/h1-3,8H,4,15H2
SMILES: C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl
Molecular Formula: C9H8Cl2F3N
Molecular Weight: 258.06 g/mol

1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine

CAS No.: 1094525-50-4

Cat. No.: VC3041381

Molecular Formula: C9H8Cl2F3N

Molecular Weight: 258.06 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine - 1094525-50-4

Specification

CAS No. 1094525-50-4
Molecular Formula C9H8Cl2F3N
Molecular Weight 258.06 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine
Standard InChI InChI=1S/C9H8Cl2F3N/c10-6-2-1-5(3-7(6)11)8(15)4-9(12,13)14/h1-3,8H,4,15H2
Standard InChI Key RFWDQVNFSXQMMI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl

Introduction

Chemical Structure and Properties

1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is characterized by a combination of halogenated functional groups that contribute to its unique chemical profile. The compound features a dichlorophenyl group with chlorine atoms at positions 3 and 4 of the benzene ring, as well as a trifluoromethyl group attached to a propane backbone with an amine functional group. This structural arrangement confers specific chemical and biological properties that distinguish it from similar compounds.

Molecular Information

The chemical compound 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine has a molecular formula of C9H8Cl2F3N with a molecular weight of 258.06 g/mol. Its structure includes a dichlorophenyl group connected to a carbon atom bearing an amino group, which is further linked to a trifluoromethyl moiety via a methylene bridge. The presence of both chlorine and fluorine atoms contributes to the compound's unique chemical behavior and potential reactivity patterns in various chemical environments.

Structural Identifiers

For precise identification and characterization of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine, several standardized notations are available as detailed in Table 1.

Table 1: Structural Identifiers of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine

Identifier TypeValue
CAS Number1094525-50-4
IUPAC Name1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine
Standard InChIInChI=1S/C9H8Cl2F3N/c10-6-2-1-5(3-7(6)11)8(15)4-9(12,13)14/h1-3,8H,4,15H2
Standard InChIKeyRFWDQVNFSXQMMI-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl
PubChem Compound ID43167237

Derivatives and Related Compounds

The compound exists in different forms, with the free amine and its hydrochloride salt being the most commonly studied variants. The hydrochloride salt represents an important derivative with distinct properties from the free amine form.

Hydrochloride Salt

The hydrochloride salt of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine has the molecular formula C9H9Cl3F3N with a molecular weight of 294.5 g/mol. This salt formation increases water solubility compared to the free amine, which can be advantageous for certain applications, particularly in pharmaceutical research. The hydrochloride salt is often preferred for biological testing due to its improved solubility profile in aqueous media and enhanced stability during storage and handling.

Structural Analogs

Several structural analogs of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine exist, differing in the positioning of substituents or the nature of functional groups. These analogs exhibit varying physical, chemical, and potentially biological properties. Structure-activity relationship studies involving these compounds can provide valuable insights into the influence of specific structural features on biological activity and chemical reactivity.

Synthesis and Preparation

The synthesis of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine involves multiple reaction steps starting from commercially available precursors, with 3,4-dichlorobenzaldehyde serving as a common starting material.

Preparation of the Hydrochloride Salt

The hydrochloride salt is typically prepared from the free amine by treatment with hydrogen chloride in an appropriate solvent, such as diethyl ether or isopropanol. This salt formation process enhances the compound's stability and solubility characteristics for various applications, particularly in pharmaceutical research settings.

Analytical Characterization

Comprehensive characterization of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine requires the application of multiple analytical techniques to confirm its identity, assess purity, and determine physical properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary method for structural confirmation, with 1H, 13C, and 19F NMR providing critical information about the arrangement of hydrogen, carbon, and fluorine atoms in the molecule. Mass spectrometry offers complementary data regarding molecular weight and fragmentation patterns, while infrared spectroscopy reveals characteristic absorption bands corresponding to key functional groups, including the amine, aromatic ring, and carbon-halogen bonds.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as essential techniques for assessing the purity of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine and detecting potential impurities. These methods can be coupled with mass spectrometry for enhanced sensitivity and specificity in compound identification.

Applications in Research

1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine holds potential value in various research domains, particularly within pharmaceutical development and organic synthesis.

Medicinal Chemistry Applications

The compound's structural features make it a subject of interest in medicinal chemistry investigations. Its halogenated aromatic ring combined with a trifluoromethyl group represents a pharmacophore pattern found in various bioactive molecules. These structural elements often contribute to metabolic stability, membrane permeability, and specific receptor interactions, making the compound potentially valuable as a starting point for drug discovery efforts. Additionally, the amine functionality provides a reactive site for further modification and derivatization to create more complex molecules with potential therapeutic properties.

Synthetic Intermediate Applications

Beyond direct biological applications, 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine can serve as a versatile building block in organic synthesis. The primary amine group provides opportunities for various transformations including amide formation, reductive amination, and nucleophilic substitution reactions. These synthetic capabilities make the compound potentially valuable in constructing more complex molecular architectures for diverse research applications.

Research Limitations and Future Directions

Current research on 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine exhibits several limitations that present opportunities for future investigations.

Knowledge Gaps

Despite its potential interest for medicinal chemistry applications, there appears to be limited published research specifically focused on the biological activity and structure-activity relationships of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine. Future research could explore its interactions with specific biological targets, potential therapeutic applications, and optimization of its properties through systematic structural modifications.

Analytical and Synthetic Opportunities

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